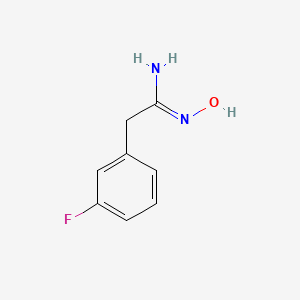
2-(3-Fluorophenyl)-N-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-N-hydroxyacetimidamide is an organic compound that features a fluorinated phenyl group attached to an N-hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 3-fluoroaniline with acetic anhydride to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-N-hydroxyacetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(3-Fluorophenyl)-N-hydroxyacetimidamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to active sites or altering the conformation of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chlorophenyl)-N-hydroxyacetimidamide
- 2-(3-Bromophenyl)-N-hydroxyacetimidamide
- 2-(3-Methylphenyl)-N-hydroxyacetimidamide
Uniqueness
2-(3-Fluorophenyl)-N-hydroxyacetimidamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-Fluorophenyl)-N-hydroxyacetimidamide involves the reaction of 3-fluoroaniline with N-hydroxyacetimidoyl chloride in the presence of a base to form the intermediate N-hydroxyacetimidamide. The intermediate is then purified and characterized before being used in the final step of the synthesis, which involves the addition of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide to a solution of sodium hydroxide and water to form the final product.", "Starting Materials": [ "3-fluoroaniline", "N-hydroxyacetimidoyl chloride", "base", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3-fluoroaniline is added to a solution of N-hydroxyacetimidoyl chloride in the presence of a base, such as triethylamine or pyridine, and the mixture is stirred at room temperature for several hours.", "Step 2: The reaction mixture is then poured into water and the resulting solid is collected by filtration and washed with water to give the intermediate N-hydroxyacetimidamide.", "Step 3: The intermediate is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.", "Step 4: In the final step, the purified N-hydroxyacetimidamide is added to a solution of sodium hydroxide in water and the mixture is stirred at room temperature for several hours to form the final product, 2-(3-Fluorophenyl)-N-hydroxyacetimidamide.", "Step 5: The product is then isolated by filtration, washed with water, and dried under vacuum to give the pure compound." ] } | |
Numéro CAS |
925252-32-0 |
Formule moléculaire |
C8H9FN2O |
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clé InChI |
MOSPBYILTXWKJK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C/C(=N\O)/N |
SMILES |
C1=CC(=CC(=C1)F)CC(=NO)N |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(=NO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B3431622.png)
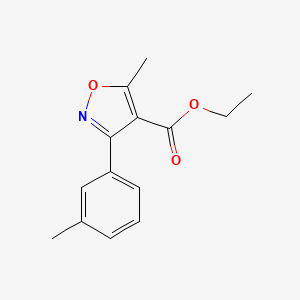
![2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-](/img/structure/B3431630.png)


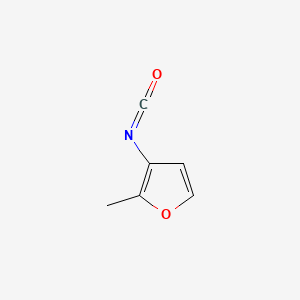


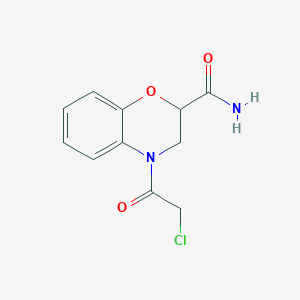

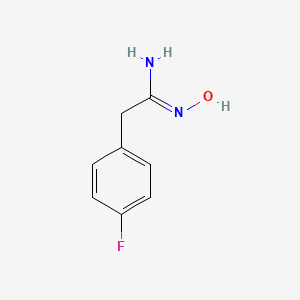
![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)
